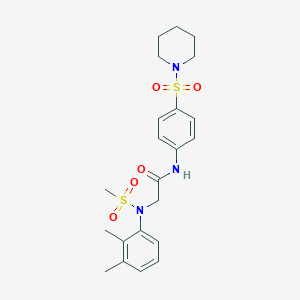![molecular formula C21H20ClN3O5S B301888 4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301888.png)
4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It has been widely used in scientific research for its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer growth. It has also been shown to have antimicrobial properties by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer growth. Additionally, it has been shown to have antimicrobial effects by disrupting the cell membrane of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide in lab experiments is its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising compound for further research. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can be toxic to certain cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide. One direction is to further investigate its potential use in treating diabetes and other neurological disorders. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, more research is needed to fully understand its mechanism of action and potential toxicity, which could lead to the development of safer and more effective drugs.
Synthesemethoden
The synthesis of 4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethoxyaniline to form 4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide. This compound is then reacted with 2-furylhydrazine and ethyl oxalyl chloride to form 4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide has been extensively used in scientific research for its potential therapeutic effects. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in treating diabetes, Alzheimer's disease, and other neurological disorders.
Eigenschaften
Produktname |
4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide |
|---|---|
Molekularformel |
C21H20ClN3O5S |
Molekulargewicht |
461.9 g/mol |
IUPAC-Name |
2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C21H20ClN3O5S/c1-2-29-18-9-7-17(8-10-18)25(31(27,28)20-11-5-16(22)6-12-20)15-21(26)24-23-14-19-4-3-13-30-19/h3-14H,2,15H2,1H3,(H,24,26)/b23-14+ |
InChI-Schlüssel |
FMNNLSKSBCXUBN-OEAKJJBVSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301809.png)
![(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B301810.png)
![(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B301811.png)
![3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B301812.png)
![methyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301814.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301815.png)
![ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate](/img/structure/B301817.png)

![1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B301820.png)
![N-(2-chlorobenzyl)-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B301821.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B301823.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[3,4-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B301825.png)
![N-(2,3-dichlorophenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B301827.png)
![N-(1,3-benzodioxol-5-yl)-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B301828.png)